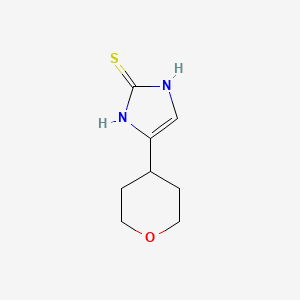

4-(Oxan-4-yl)-1,3-dihydroimidazole-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

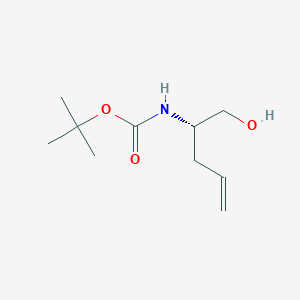

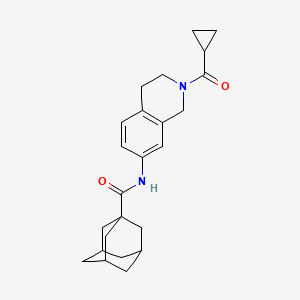

The compound “4-(Oxan-4-yl)-1,3-dihydroimidazole-2-thione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and an oxan-4-yl group, which is a tetrahydrofuran (a five-membered ring with one oxygen atom) attached at the 4-position .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a condensation reaction, and the attachment of the oxan-4-yl group, possibly through a nucleophilic substitution or addition reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring and the oxan-4-yl group. The imidazole ring is planar and aromatic, while the oxan-4-yl group is a cyclic ether .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the imidazole ring and the oxan-4-yl group. The imidazole ring can participate in a variety of reactions, including electrophilic and nucleophilic substitutions, due to the presence of the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole ring and the ether group in the oxan-4-yl group could impact its solubility, boiling point, and melting point .Scientific Research Applications

Heterocyclic Chemistry and Drug Design

Heterocyclic compounds, such as oxadiazoles, are central to medicinal chemistry due to their bioisosteric properties, which make them ideal substitutes for ester and amide functionalities in drug molecules. These compounds have been extensively studied for their lower lipophilicity and improved metabolic stability, aqueous solubility, and reduced hERG inhibition, which are crucial parameters in designing safer and more effective pharmaceuticals. For instance, the exploration of 1,3,4-oxadiazoles has led to the development of novel synthetic routes, enabling easier access to a broad spectrum of these heterocycles under mild conditions (Boström et al., 2012).

Antimicrobial and Antifungal Applications

Certain derivatives of oxadiazole and imidazole-thione have demonstrated significant antimicrobial and antifungal activities. For example, specific oxadiazole derivatives have shown potent efficacy against various Candida species, indicating their potential as anticandidal agents. This suggests that structurally similar compounds to "4-(Oxan-4-yl)-1,3-dihydroimidazole-2-thione" could be explored for their antimicrobial properties (Kaplancıklı, 2011).

Anticancer Research

Benzimidazole derivatives bearing acidic heterocycles, including oxadiazoles and thiadiazoles, have been evaluated for their angiotensin II receptor antagonistic activities, hinting at their potential therapeutic applications in cancer treatment. These studies underline the importance of such compounds in the design of novel anticancer agents, where their structural features can be optimized for enhanced bioavailability and therapeutic efficacy (Kohara et al., 1996).

Green Chemistry and Synthesis

Innovative synthetic approaches leveraging green chemistry principles have been applied to the synthesis of oxadiazole derivatives. Techniques such as ultrasound and molecular sieves-assisted synthesis not only improve the yield and efficiency of these reactions but also contribute to the development of environmentally sustainable chemical processes. These methods can potentially be applied to the synthesis of "4-(Oxan-4-yl)-1,3-dihydroimidazole-2-thione" analogs, further expanding their research and application scope (Nimbalkar et al., 2016).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-(oxan-4-yl)-1,3-dihydroimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c12-8-9-5-7(10-8)6-1-3-11-4-2-6/h5-6H,1-4H2,(H2,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQLAZJBHNMVLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CNC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(oxan-4-yl)-1H-imidazole-2-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine](/img/structure/B2605327.png)

![N'-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2605334.png)

![2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B2605336.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide](/img/structure/B2605337.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2605338.png)